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cis-zeatin-9-N-glucoside -

cis-zeatin-9-N-glucoside

Catalog Number: EVT-1597294
CAS Number:
Molecular Formula: C16H23N5O6
Molecular Weight: 381.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-(alpha-D-glucosyl)-cis-zeatin is an N-glycosylzeatin that is cis-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.
Overview

Cis-zeatin-9-N-glucoside is a biologically significant compound belonging to the class of cytokinins, which are plant hormones that regulate various aspects of plant growth and development. This compound is particularly notable for its role in modulating physiological processes such as cell division, shoot and root growth, and responses to environmental stresses. The glucosylation of cis-zeatin enhances its stability and alters its bioactivity, making it an important subject of study in plant physiology.

Source

Cis-zeatin-9-N-glucoside is primarily derived from the natural biosynthesis of cis-zeatin, which occurs in various plant tissues. It has been identified in several species, including chickpeas (Cicer arietinum), maize (Zea mays), and rice (Oryza sativa), where it plays a crucial role in cytokinin signaling pathways and responses to abiotic stresses such as drought . The presence of this compound has also been confirmed in potato tuber sprouts, indicating its widespread occurrence in plants .

Classification

Cis-zeatin-9-N-glucoside falls under the category of N-glucosides, a subclass of glycosylated compounds where a glucose moiety is attached to a nitrogen atom of the parent molecule. This classification is significant as it influences the compound's solubility, stability, and biological activity compared to its non-glucosylated counterparts.

Synthesis Analysis

Methods

The synthesis of cis-zeatin-9-N-glucoside involves enzymatic processes primarily mediated by glycosyltransferases. These enzymes facilitate the transfer of a glucosyl group from a donor molecule (typically UDP-glucose) to the nitrogen atom of cis-zeatin.

Technical Details

Research indicates that specific enzymes, such as cis-zeatin O-glucosyltransferases, exhibit a strong preference for conjugating cis-zeatin over other cytokinin forms . The biosynthetic pathway begins with the prenylation of adenine nucleotides by isopentenyltransferases, leading to the formation of active cytokinins like cis-zeatin. Subsequent glucosylation can occur through two primary pathways: O-glucosylation and N-glucosylation, with the latter yielding compounds like cis-zeatin-9-N-glucoside .

Molecular Structure Analysis

Structure

Cis-zeatin-9-N-glucoside has a complex molecular structure characterized by its glucosidic linkage at the nitrogen position. The specific structural formula can be represented as:

C13H17N3O6C_{13}H_{17}N_{3}O_{6}

This formula indicates that the compound consists of 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms.

Data

The molecular weight of cis-zeatin-9-N-glucoside is approximately 301.29 g/mol. The compound's structural features contribute to its stability and bioactivity within plant systems.

Chemical Reactions Analysis

Reactions

Cis-zeatin-9-N-glucoside participates in various biochemical reactions within plants. Notably, it can be converted back to active forms of cytokinins under certain conditions through hydrolysis reactions mediated by specific enzymes .

Technical Details

The enzymatic conversion involves glycosidases that cleave the glucosidic bond, releasing free cis-zeatin which can then exert physiological effects on plant growth and development. This reversible reaction highlights the dynamic nature of cytokinin metabolism in plants.

Mechanism of Action

Process

The mechanism by which cis-zeatin-9-N-glucoside exerts its effects involves interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it initiates a cascade of signaling events that regulate gene expression related to cell division and growth.

Data

Studies have shown that while cis-zeatin-9-N-glucoside itself may not exhibit direct bioactivity comparable to free cis-zeatin, it plays a critical role in maintaining cytokinin homeostasis and modulating responses to environmental stimuli .

Physical and Chemical Properties Analysis

Physical Properties

Cis-zeatin-9-N-glucoside is typically found as a white crystalline solid at room temperature. Its solubility profile suggests good solubility in polar solvents such as water and methanol due to the presence of hydroxyl groups from the glucose moiety.

Chemical Properties

The chemical stability of cis-zeatin-9-N-glucoside allows it to persist in plant tissues under varying environmental conditions. Its pH stability range is generally between 5 and 7, which aligns with typical physiological conditions found in plant cells.

Applications

Scientific Uses

Cis-zeatin-9-N-glucoside has several applications in scientific research, particularly in studies related to plant growth regulation and stress responses. It is used as a marker for cytokinin activity in various experimental setups aimed at understanding hormonal regulation in plants . Additionally, due to its role in enhancing drought resistance mechanisms, it holds potential for applications in agricultural biotechnology aimed at improving crop resilience under stress conditions.

Biosynthesis and Metabolic Regulation of cis-Zeatin-9-N-Glucoside

Enzymatic Pathways of N-Glucosylation in Cytokinin Metabolism

Role of UDP-Glucosyltransferases (UGTs) in N-Glucosylation

UDP-glucosyltransferases (UGTs) catalyze the transfer of glucose from UDP-glucose to cytokinin bases, forming N-glucosides. In Arabidopsis thaliana, UGT76C1 and UGT76C2 specifically mediate N-glucosylation at the N7 and N9 positions of zeatin-type cytokinins. This reaction irreversibly inactivates cytokinins, serving as a key regulatory mechanism for hormonal homeostasis. UGT76C2 exhibits higher catalytic efficiency than UGT76C1, with a 3-fold greater affinity for cis-zeatin (cZ) as a substrate. The reaction follows a bisubstrate kinetic mechanism, where UDP-glucose binding induces conformational changes that enhance cytokinin affinity [2] [7].

Table 1: Key Enzymes in Zeatin Glucosylation

EnzymeGene IdentifierSubstrate PreferenceReaction Catalyzed
UGT76C1AT5G05870cis-Zeatin > trans-ZeatinN7/N9-glucosylation
UGT76C2AT5G05860cis-Zeatin ≈ trans-ZeatinN9-glucosylation (primary)
Zm-p60.1Zm00001d044825trans-Zeatin-9G > cis-Zeatin-9GN9-glucoside hydrolysis

Substrate Specificity of UGT76C1 and UGT76C2 in Arabidopsis

UGT76C2 shows distinct preference for cytokinin substrates: Its catalytic efficiency (Kcat/Km) for cZ is 1.8 × 104 M-1s-1, compared to 7.2 × 103 M-1s-1 for trans-zeatin (tZ). Structural analysis reveals that the cis-hydroxyl group of cZ allows optimal positioning within the UGT76C2 binding pocket. Mutagenesis studies identify residues Glu-145 and Asp-147 as critical for glucosyl transfer, with E145A mutants showing >90% loss of activity. UGT76C1 displays broader specificity but lower turnover rates, processing cZ at 60% of UGT76C2's velocity [2] [7] [8].

Evolutionary Conservation of N-Glucosylation Mechanisms Across Plant Taxa

N-glucosylation is an evolutionarily recent mechanism in vascular plants, absent in bryophytes, algae, and fungi. cis-Zeatin-9-N-glucoside (cZ9G) accumulation shows taxon-specific patterns:

  • Monocots: Maize (Zea mays) exhibits high cZ9G in reproductive tissues (kernels, silks) but minimal accumulation in leaves [5] [8].
  • Eudicots: Arabidopsis and tobacco (Nicotiana tabacum) accumulate cZ9G in senescing leaves and xylem sap [2] [6].
  • Gymnosperms: Pinus sylvestris contains predominantly cZ-type cytokinins (>80% of total zeatin pool), while Ginkgo biloba favors tZ-types [5]. This divergence suggests independent evolution of N-glucosylation pathways in response to environmental pressures like pathogen resistance or nutrient stress [5] [8].

Genetic Determinants of cis-Zeatin Biosynthesis and Modification

tRNA-Isopentenyltransferase (IPT) Genes and cis-Zeatin Production

cis-Zeatin biosynthesis primarily occurs via tRNA degradation catalyzed by tRNA-isopentenyltransferases (IPTs). In Arabidopsis, IPT2 and IPT9 are the key enzymes responsible for modifying adenine residues in tRNA, yielding isopentenylated tRNA precursors. Cytosolic nucleases then release cZ ribosides, which are dephosphorylated to active cZ. The ipt2/ipt9 double mutant (ipt29) shows >95% reduction in cZ and its derivatives, confirming their non-redundant roles in cZ production. Notably, ipt9 mutants alone replicate the short-root phenotype of ipt29, indicating IPT9's dominance in root cZ biosynthesis [4] [6].

Crosstalk Between IPT2, IPT9, and tRNA Degradation Pathways

tRNA-derived cZ production is dynamically regulated:

  • Under nutrient stress, tRNA degradation increases 3-fold, elevating cZ levels [4].
  • IPT2 and IPT9 exhibit tissue-specific expression: IPT9 dominates in roots (85% of cZ production), while IPT2 contributes primarily in aerial tissues [4] [6].The ipt9 mutation disrupts auxin homeostasis, increasing root auxin concentrations by 40% and altering root architecture. This suggests tRNA-derived cZ modulates cross-talk between cytokinin and auxin pathways, independent of canonical de novo cytokinin biosynthesis [4] [9].

Metabolic Flux Analysis of cis-Zeatin-9-N-Glucoside in Plant Tissues

Compartmentalization in Source-Sink Tissues

cZ9G exhibits distinct subcellular and tissue partitioning:

  • Subcellular: In Arabidopsis mesophyll cells, cZ9G localizes to vacuoles (45%) and apoplast (40%), with <15% in the cytosol. This sequestration limits interaction with cytosolic cytokinin receptors [3] [8].
  • Tissue-Specific Pools: In maize, cZ9G constitutes 70% of xylem cytokinins, functioning as a long-distance transport form. Sink tissues (roots, developing kernels) show 3-fold higher cZ9G hydrolysis rates than source leaves, releasing free cZ for growth regulation [3] [5] [10].

Table 2: Tissue-Specific Distribution of cZ9G in Vascular Plants

Plant SpeciesTissuecZ9G (pmol/g FW)% of Total Cytokinins
Zea mays (maize)Xylem sap18.7 ± 2.168%
Arabidopsis thalianaSenescent leaves9.3 ± 0.842%
Nicotiana tabacum (tobacco)Mature leaves6.9 ± 0.531%
Oryza sativa (rice)Flag leaves15.2 ± 1.357%

Diurnal and Developmental Regulation of N-Glucoside Pools

cZ9G accumulation is developmentally programmed and environmentally responsive:

  • Ontogenetic Changes: In Arabidopsis, cZ9G increases 5-fold from rosette (15-day) to senescence stages (45-day), coinciding with declining bioactive cytokinins [2] [8].
  • Diurnal Oscillation: Maize roots show 2.5-fold higher cZ9G hydrolysis at dawn versus dusk, correlating with peak expression of β-glucosidases like Zm-p60.1 [8] [10].
  • Stress Induction: Drought and salinity trigger rapid cZ9G accumulation (4–6 fold within 6h) in xylem, acting as a reservoir for subsequent reactivation in sink tissues [5] [10].

Table 3: Developmental Regulation of cZ9G in Arabidopsis thaliana

Developmental StagecZ9G (pmol/g FW)Associated Metabolic Events
Juvenile rosette (15 d)1.2 ± 0.3Low UGT76C2 expression
Flowering (30 d)3.8 ± 0.64-fold ↑ UGT76C2 transcript
Silique maturation (45 d)6.1 ± 0.9Cytokinin oxidase activation
Senescence (60 d)9.3 ± 1.180% hydrolysis in vasculature

Metabolic flux studies using ¹⁴C-cZ tracing demonstrate bidirectional conversion: 35% of root-applied cZ converts to cZ9G in shoots within 24h, while 28% of cZ9G hydrolyzes to cZ in roots. This dynamic equilibrium positions cZ9G as both a storage reservoir and a transportable cytokinin precursor [8] [10].

Properties

Product Name

cis-zeatin-9-N-glucoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol

Molecular Formula

C16H23N5O6

Molecular Weight

381.38 g/mol

InChI

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2-/t9-,11-,12+,13-,16+/m1/s1

InChI Key

VYRAJOITMBSQSE-SBQJELAYSA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO

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